molecular formula C9H18O2S B13997548 1-(Ethenylsulfonyl)heptane CAS No. 30719-65-4

1-(Ethenylsulfonyl)heptane

Cat. No.: B13997548
CAS No.: 30719-65-4
M. Wt: 190.31 g/mol
InChI Key: LEIVCIGFLTUSBP-UHFFFAOYSA-N
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Description

1-(Ethenylsulfonyl)heptane is an organic compound with the molecular formula C9H18O2S It features a sulfone group attached to a heptane chain with an ethenyl group

Preparation Methods

The synthesis of 1-(Ethenylsulfonyl)heptane typically involves the reaction of heptane derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like dichloromethane or toluene.

    Catalysts: Bases such as triethylamine or pyridine to facilitate the reaction.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Ethenylsulfonyl)heptane undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The ethenyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives.

Scientific Research Applications

1-(Ethenylsulfonyl)heptane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfone group.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Ethenylsulfonyl)heptane exerts its effects involves the reactivity of the sulfone group. This group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The pathways involved often include:

    Nucleophilic attack: The sulfone group is susceptible to nucleophilic attack, leading to the formation of stable adducts.

    Oxidation-reduction: The compound can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

1-(Ethenylsulfonyl)heptane can be compared with other sulfone-containing compounds such as:

    1-Heptanesulfonic acid: Similar in structure but lacks the ethenyl group, making it less reactive in certain chemical reactions.

    1-Octanesulfonic acid: Contains an additional carbon in the alkyl chain, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its ethenyl group, which provides additional reactivity and versatility in chemical synthesis and applications.

Properties

CAS No.

30719-65-4

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

IUPAC Name

1-ethenylsulfonylheptane

InChI

InChI=1S/C9H18O2S/c1-3-5-6-7-8-9-12(10,11)4-2/h4H,2-3,5-9H2,1H3

InChI Key

LEIVCIGFLTUSBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)(=O)C=C

Origin of Product

United States

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